molecular formula C21H22N2O2 B12784949 (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid CAS No. 960058-93-9

(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid

Cat. No.: B12784949
CAS No.: 960058-93-9
M. Wt: 334.4 g/mol
InChI Key: XVXVAVCOKYEXMZ-ZHACJKMWSA-N
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Description

(E)-3-(4-(((2-(2-Methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid, commonly known as panobinostat (LBH589), is a hydroxamic acid-based histone deacetylase inhibitor (HDACi) approved for treating relapsed multiple myeloma and cutaneous T-cell lymphoma . Its structure features a (2E)-acrylic acid backbone linked to a 4-aminomethylphenyl group and a 2-(2-methylindol-3-yl)ethyl moiety. The E-configuration of the acrylic acid is critical for HDAC binding and enzymatic inhibition . Panobinostat’s mechanism involves blocking HDAC activity, leading to histone hyperacetylation, chromatin remodeling, and apoptosis in cancer cells . Preclinical studies highlight its ability to cross the blood-brain barrier, enabling activity against central nervous system tumors .

Properties

CAS No.

960058-93-9

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C21H22N2O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(24)25/h2-11,22-23H,12-14H2,1H3,(H,24,25)/b11-10+

InChI Key

XVXVAVCOKYEXMZ-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the ethylamine group. The final step involves the formation of the acrylic acid moiety through a condensation reaction with a suitable aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The acrylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Structural Features for Comparison :

  • Hydroxamic acid group : Essential for HDAC binding.
  • Linker region : Affects potency and selectivity.
  • Cap group : Influences pharmacokinetics and tissue penetration.

Table 1: Structural and Pharmacological Comparison

Compound Name Structure Highlights Molecular Weight HDAC Inhibition (IC50) Clinical Status Key Advantages/Limitations
Panobinostat (LBH589) Indole-ethylaminophenylacrylic acid (E-form) 349.43 (free base) 3–10 nM (HDAC1/6) Approved (multiple myeloma) Crosses BBB ; broad HDAC inhibition
Vorinostat (SAHA) Phenylacrylic acid with suberoylanilide chain 264.3 ~10 nM (HDAC1–3) Approved (CTCL) Orally bioavailable; limited CNS penetration
Belinostat Phenylsulfamoylacrylamide 318.3 ~30 nM (HDAC1–3) Approved (PTCL) Intravenous use; shorter half-life
Resminostat Dimethylaminophenylsulfonylpyrrole-acrylamide 356.4 15–70 nM Phase II trials Tumor-selective activation
3-(1H-Indol-3-yl)acrylic acid Basic indole-acrylic acid (no linker/cap) 187.19 Not reported Preclinical Simple structure; low potency

Functional and Pharmacokinetic Differences

Potency and Selectivity :

  • Panobinostat inhibits Class I (HDAC1–3) and Class IIb (HDAC6) enzymes with low nM IC50 values, outperforming Vorinostat in HDAC6 inhibition . Its indole cap enhances interactions with HDAC catalytic pockets .
  • Hypoxia-activated prodrugs (e.g., NB-Pano (24)) derived from panobinostat show tumor-selective activation, reducing off-target toxicity .

Pharmacokinetics :

  • Panobinostat’s brain-to-plasma ratio in mice is 0.4–0.6, attributed to its lipophilic indole group . In contrast, Vorinostat has negligible CNS penetration due to higher polarity .
  • Prodrugs like Bn-Pano (23) exhibit improved solubility in aqueous solutions (e.g., PEG-400/DMSO mixtures) compared to the parent compound .

Clinical and Preclinical Findings

Efficacy :

  • Panobinostat demonstrated a 59% response rate in combination with bortezomib for multiple myeloma, surpassing Vorinostat’s 11% monotherapy response .
  • Quisinostat, another indole-containing HDACi, shows nM-level potency but lacks BBB penetration, limiting its utility in CNS cancers .

Toxicity Profile :

  • Panobinostat’s dose-limiting thrombocytopenia and fatigue are comparable to other HDACis like Romidepsin . However, its prodrugs (e.g., 20, 21) reduce systemic exposure and toxicity .

Biological Activity

(E)-3-(4-(((2-(2-Methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid, also known as N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-propenamide, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure suggests it may exhibit significant pharmacological properties due to the presence of both indole and acrylic acid moieties.

Chemical Structure and Properties

The chemical formula of (E)-3-(4-(((2-(2-Methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid is C22H24N2O2, with a molecular weight of 352.44 g/mol. The compound features a complex structure that includes an indole ring, an amino group, and an acrylic acid backbone, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of acrylic acids possess significant antimicrobial properties. Specifically, studies have shown that compounds similar to (E)-3-(4-(((2-(2-Methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid demonstrate effectiveness against various bacterial strains. For instance, a study highlighted that certain cinnamic acid derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
16d<10S. aureus
16e<10S. epidermidis

Anticancer Activity

The anticancer potential of (E)-3-(4-(((2-(2-Methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid has been explored through various in vitro assays. A recent study reported IC50 values for related compounds in the range of 8.49–62.84 µg/mL against HeLa cancer cells, indicating a promising anticancer activity .

Cell LineIC50 Range (µg/mL)Most Active Compounds
HeLa8.49 - 62.8416d, 17a
SKOV-37.87 - 70.5316c, 16d
MCF-711.20 - 93.4616c, 16d

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress-related damage. The antioxidant activity of related compounds was assessed using DPPH radical scavenging assays, where several derivatives exhibited strong scavenging effects, further supporting the therapeutic potential of these compounds in preventing oxidative damage in biological systems .

Case Studies

  • In Vitro Studies on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various acrylic acid derivatives demonstrated that compounds similar to (E)-3-(4-(((2-(2-Methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid were effective at inhibiting biofilm formation by clinical strains of Staphylococcus species at concentrations as low as 32 µg/mL .
  • Anticancer Screening : In another study focused on the anticancer properties of indole-based compounds, researchers found that derivatives exhibited IC50 values below 10 µg/mL against several cancer cell lines, suggesting potent antitumor activity .

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